5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid
Overview
Description
5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid, also known as BISA, is a synthetic compound that has been widely used in scientific research. BISA is a member of the family of isophthalic acid derivatives, which have been shown to have a variety of biological activities.
Scientific Research Applications
5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid has also been used as a building block for the synthesis of other compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid is not fully understood, but it is thought to involve the binding of the compound to specific biomolecules, such as proteins or nucleic acids. This binding can result in changes in the conformation or activity of the biomolecule, leading to downstream effects.
Biochemical and physiological effects:
5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the detection of specific biomolecules, and the modulation of gene expression. 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid has also been shown to have potential anti-cancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid in lab experiments is its versatility and ease of synthesis. 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid can be modified to include different functional groups or fluorophores, allowing for the detection of a wide range of biomolecules. However, one limitation of using 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid, including the development of new synthetic methods for the compound, the identification of specific biomolecules that 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid can bind to, and the exploration of its potential therapeutic applications. Additionally, the use of 5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects.
properties
IUPAC Name |
5-[(5-bromo-2-methoxybenzoyl)amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO6/c1-24-13-3-2-10(17)7-12(13)14(19)18-11-5-8(15(20)21)4-9(6-11)16(22)23/h2-7H,1H3,(H,18,19)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLQSJCOTBURKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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